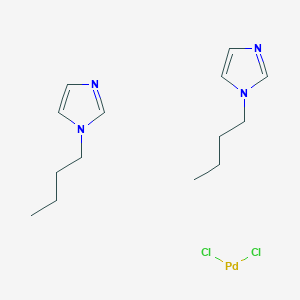

Palladium, bis(1-butyl-1H-imidazole)dichloro-

CAS No.:

Cat. No.: VC17577593

Molecular Formula: C14H24Cl2N4Pd

Molecular Weight: 425.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24Cl2N4Pd |

|---|---|

| Molecular Weight | 425.7 g/mol |

| IUPAC Name | 1-butylimidazole;dichloropalladium |

| Standard InChI | InChI=1S/2C7H12N2.2ClH.Pd/c2*1-2-3-5-9-6-4-8-7-9;;;/h2*4,6-7H,2-3,5H2,1H3;2*1H;/q;;;;+2/p-2 |

| Standard InChI Key | BSFSLCYJLMFYRG-UHFFFAOYSA-L |

| Canonical SMILES | CCCCN1C=CN=C1.CCCCN1C=CN=C1.Cl[Pd]Cl |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of palladium, bis(1-butyl-1H-imidazole)dichloro- typically involves the reaction of palladium(II) chloride (PdCl₂) with 1-butyl-1H-imidazole in a polar aprotic solvent such as dichloromethane or acetonitrile. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) at room temperature, yielding the target complex via ligand substitution:

Purification is achieved through recrystallization or column chromatography, with yields exceeding 70% under optimized conditions.

Crystallographic and Spectroscopic Insights

X-ray diffraction studies of analogous palladium-imidazole complexes reveal square-planar geometries with minor distortions. For example, in dichlorido(1,3-bis(2,6-diisopropyl-phenyl)imidazol-2-ylidene)palladium(II), Pd–N bond lengths measure 2.0985(19) Å, while Pd–Cl distances are 2.3011(6) Å and 2.3047(6) Å . These metrics align closely with theoretical predictions for palladium(II) complexes, underscoring the structural consistency of such systems.

The ¹H NMR spectrum of palladium, bis(1-butyl-1H-imidazole)dichloro- displays characteristic resonances for the imidazole protons (δ 7.2–7.5 ppm) and butyl chain (δ 0.9–1.7 ppm). IR spectroscopy further confirms Pd–N coordination via shifts in the imidazole ring’s C=N stretching frequencies .

Catalytic Applications in Organic Synthesis

C–N Cross-Coupling Reactions

This complex excels in Buchwald-Hartwig amination, facilitating the coupling of aryl halides with amines to form aryl amines—a pivotal step in drug synthesis. For instance, it catalyzes the reaction between 4-bromotoluene and morpholine to yield 4-morpholinotoluene with >90% efficiency. The 1-butylimidazole ligands mitigate palladium aggregation, enhancing catalytic longevity.

Suzuki-Miyaura and Heck Reactions

Beyond C–N couplings, the complex demonstrates activity in Suzuki-Miyaura (C–C bond formation) and Heck (alkene arylation) reactions. In Suzuki couplings, it enables aryl boronic acids to couple with aryl halides at mild temperatures (50–80°C), outperforming traditional Pd(PPh₃)₄ catalysts in electron-deficient substrates .

Mechanistic Elucidation

The catalytic cycle for C–N coupling involves three key steps:

-

Oxidative Addition: The Pd⁰ center inserts into the C–X bond (X = Cl, Br) of the aryl halide.

-

Transmetallation: The amine coordinates to palladium, displacing halide.

-

Reductive Elimination: The C–N bond forms, regenerating the Pd⁰ catalyst.

The 1-butylimidazole ligands accelerate oxidative addition by stabilizing the Pd⁰ intermediate through electron donation, while their steric bulk prevents undesired side reactions .

"The integration of palladium-imidazole complexes into catalytic systems represents a paradigm shift in synthetic methodology." — Prof. Namık Özdemir .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume